molecular formula C8H4F5NO2 B2555021 5-(pentafluoroethoxy)pyridine-2-carbaldehyde CAS No. 2344680-58-4

5-(pentafluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B2555021
CAS No.: 2344680-58-4
M. Wt: 241.117
InChI Key: MJYFXAKOZUDHLZ-UHFFFAOYSA-N
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Description

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde is a high-purity, fluorinated organic compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.11 g/mol. This chemical serves as a versatile and valuable building block in medicinal chemistry and materials science research. Its structure combines a pyridine-2-carbaldehyde core, known for its use in synthesizing active pharmaceutical ingredients and creating Schiff base ligands for coordination chemistry , with a pentafluoroethoxy group that can enhance properties such as metabolic stability and lipophilicity. The aldehyde functional group is a key reactive site, readily undergoing condensation with amines to form imines or Schiff bases, which are crucial intermediates for developing more complex molecules . Researchers can utilize this compound as a precursor for the development of novel ligands and catalysts, or as a key intermediate in the synthesis of potential fluorinated active compounds for various research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFXAKOZUDHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Oxidation

A widely applicable strategy involves introducing the pentafluoroethoxy group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring, followed by oxidation of a methyl group to the aldehyde functionality.

Step 1: Synthesis of 5-(Pentafluoroethoxy)-2-picoline
Starting with 5-chloro-2-picoline (5-chloro-2-methylpyridine), the chlorine atom at position 5 is displaced by pentafluoroethanol under basic conditions:
$$
\text{5-Chloro-2-picoline} + \text{C}2\text{F}5\text{OH} \xrightarrow{\text{Base, DMSO}} \text{5-(Pentafluoroethoxy)-2-picoline} + \text{HCl}
$$
Reaction Conditions:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature : 80–120°C for 12–24 hours
  • Yield : 60–75% (estimated based on analogous reactions)

Step 2: Chlorination of the Methyl Group
The methyl group at position 2 is chlorinated using trichloroisocyanuric acid (TCCA) as the chlorinating agent, adapted from the methodology in CN101906068B:
$$
\text{5-(Pentafluoroethoxy)-2-picoline} \xrightarrow{\text{TCCA, CHCl}_3} \text{5-(Pentafluoroethoxy)-2-(chloromethyl)pyridine}
$$
Key Parameters:

  • Molar Ratio : 1:1.08 (substrate:TCCA)
  • Solvent : Chloroform or dichloromethane
  • Reaction Time : 2–3 hours at 40–90°C
  • Yield : ~95% (extrapolated from patent data)

Step 3: Hydrolysis to the Alcohol
The chloromethyl intermediate is hydrolyzed under alkaline conditions to yield 5-(pentafluoroethoxy)pyridin-2-ylmethanol :
$$
\text{5-(Pentafluoroethoxy)-2-(chloromethyl)pyridine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-(Pentafluoroethoxy)pyridin-2-ylmethanol}
$$
Optimized Conditions:

  • Base : 2 M NaOH
  • Temperature : Reflux (100°C) for 5–7 hours
  • Yield : 84–87%

Step 4: Oxidation to the Aldehyde
The alcohol is oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and sodium hypochlorite (NaOCl), as validated in CN101906068B:
$$
\text{5-(Pentafluoroethoxy)pyridin-2-ylmethanol} \xrightarrow[\text{KBr}]{\text{TEMPO, NaOCl}} \text{5-(Pentafluoroethoxy)pyridine-2-carbaldehyde}
$$
Critical Parameters:

  • Catalyst : 0.5–1.5 mol% TEMPO relative to substrate
  • Oxidant : 10 wt% NaOCl solution
  • Temperature : –10°C to 0°C during addition, followed by 10–25°C for 30–60 minutes
  • Yield : 85–90%

Direct Introduction of the Pentafluoroethoxy Group to Pyridine-2-carbaldehyde

An alternative route involves functionalizing pyridine-2-carbaldehyde at position 5 through SNAr. However, the electron-withdrawing aldehyde group deactivates the ring, necessitating harsh conditions or pre-activation:

Step 1: Activation of the 5-Position
Convert pyridine-2-carbaldehyde to 5-nitro-pyridine-2-carbaldehyde via nitration, followed by reduction to 5-amino-pyridine-2-carbaldehyde . The amino group is then replaced with a hydroxyl group via diazotization.

Step 2: Etherification with Pentafluoroethanol
The hydroxyl intermediate reacts with pentafluoroethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via Ullmann coupling (copper catalyst, high temperature):
$$
\text{5-Hydroxypyridine-2-carbaldehyde} + \text{C}2\text{F}5\text{OH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{5-(Pentafluoroethoxy)pyridine-2-carbaldehyde}
$$
Challenges:

  • Low yields due to competing side reactions (e.g., aldehyde oxidation)
  • Requires protection of the aldehyde group during reaction

Reaction Conditions and Optimization

Impact of the Pentafluoroethoxy Group

The strong electron-withdrawing nature of the pentafluoroethoxy group (–OC₂F₅) significantly influences reaction kinetics:

  • SNAr Reactions : Accelerates substitution at position 5 but complicates nucleophilic attacks elsewhere.
  • Oxidation Stability : The aldehyde group remains stable under TEMPO/NaOCl conditions due to the mild oxidation protocol.

Solvent and Temperature Effects

  • Chlorination (Step 2) : Chloroform outperforms dichloromethane due to better solubility of TCCA.
  • Oxidation (Step 4) : Dichloromethane is preferred for its low polarity, which minimizes over-oxidation to the carboxylic acid.

Industrial Production Considerations

Scalability of Key Steps

  • Chlorination and Hydrolysis : Easily scalable with continuous flow reactors to manage exothermic reactions.
  • Oxidation : Batch processing is feasible, but temperature control is critical to prevent aldehyde degradation.

Cost Drivers

  • Pentafluoroethanol : High cost (~$500–$1,000/kg) necessitates efficient recycling.
  • TEMPO Catalyst : Recovery via extraction or distillation improves cost-effectiveness.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
SNAr + Oxidation High yields at each step; scalable Multi-step synthesis; costly reagents 60–70%
Direct Functionalization Fewer steps Low yields; aldehyde protection required 20–30%

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the pentafluoroethoxy group.

Major Products Formed

    Oxidation: 5-(Pentafluoroethoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(Pentafluoroethoxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde serves as a versatile building block in the synthesis of novel compounds. Its aldehyde functional group allows for nucleophilic attacks by amines, leading to the formation of Schiff bases. These Schiff bases can act as bidentate ligands in coordination complexes, which are crucial in catalysis and materials science.

Key Reactions:

  • Formation of Schiff Bases: The compound can react with various amines to form stable Schiff bases, which have applications in catalysis and as ligands in metal complexes.
  • Metal Complexation: It has been utilized to synthesize metal complexes with transition metals such as copper and nickel, enhancing the properties of these complexes for various applications, including catalysis and sensor technology .

Pharmaceutical Applications

The unique properties of 5-(pentafluoroethoxy)pyridine-2-carbaldehyde make it a candidate for drug development. Its derivatives have shown potential in treating various diseases due to their biological activity.

Case Study:

  • A study demonstrated that derivatives of pyridine-2-carbaldehyde exhibited antimicrobial properties against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their efficacy using standard antimicrobial testing methods, showcasing good antibacterial activity .

Material Science

In materials science, 5-(pentafluoroethoxy)pyridine-2-carbaldehyde is explored for its role in developing advanced materials with specific functionalities.

Applications:

  • Fluorinated Materials: The presence of pentafluoroethoxy groups imparts unique chemical and physical properties to materials, making them suitable for applications in electronics and coatings.
  • Self-Healing Polymers: Research indicates that incorporating this compound into polymer matrices can enhance self-healing capabilities, improving the longevity and performance of materials .

Environmental Chemistry

The compound is also evaluated for its potential role in environmental applications, particularly in the synthesis of adsorbents for pollutant removal.

Research Findings:

  • Studies have shown that derivatives of pyridine-2-carbaldehyde can be used to create chitosan-based adsorbents that effectively capture heavy metals from wastewater, demonstrating significant potential for environmental remediation .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisFormation of Schiff basesEffective ligands for metal complexation
Pharmaceutical ChemistryAntimicrobial agentsGood efficacy against Staphylococcus aureus
Material ScienceDevelopment of fluorinated materialsEnhanced properties for electronic applications
Environmental ChemistrySynthesis of adsorbentsEffective removal of heavy metals from wastewater

Mechanism of Action

The mechanism of action of 5-(pentafluoroethoxy)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These imine derivatives can further participate in various chemical reactions, including coordination with metal ions to form stable complexes. The pentafluoroethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde
  • Molecular Formula: C₇H₁₀F₂O₂ (vs. inferred C₈H₄F₅NO₂ for the target compound) .
  • Key Differences :
    • The 2-fluoroethoxy (-OCH₂CH₂F) substituent is less fluorinated and less electron-withdrawing than pentafluoroethoxy.
    • Lower molecular weight (164.15 g/mol vs. ~275–285 g/mol estimated for the target compound) results in differences in solubility and boiling point.
    • Reduced metabolic stability compared to the target compound due to fewer fluorine atoms.
2.2. 5-(Difluoromethyl)pyridine-2-carbaldehyde
  • Molecular Formula: C₇H₅F₂NO .
  • Key Differences :
    • The difluoromethyl (-CF₂H) group is smaller and less electronegative than pentafluoroethoxy, leading to weaker electron-withdrawing effects.
    • Lower lipophilicity (logP ~1.2 estimated) compared to the target compound (logP ~2.5–3.0 inferred).
    • Higher aldehyde reactivity due to reduced steric and electronic stabilization .
2.3. 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde
  • Molecular Formula: C₁₂H₇F₂NO .
  • Higher molecular weight (219.19 g/mol) compared to other analogs but still lower than the target compound. The difluorophenyl group may enhance binding to hydrophobic protein pockets, whereas pentafluoroethoxy improves membrane permeability .
2.4. 2-Formylpyridine Thiosemicarbazone Derivatives
  • Example : 2-formylpyridine thiosemicarbazone (Molecular Formula: C₇H₇N₃S) .
  • Biological activity (e.g., antitumor effects) is linked to redox cycling of metal complexes, whereas fluorinated aldehydes may act as enzyme inhibitors or intermediates in drug synthesis .

Structural and Electronic Effects

  • Substituent Impact :

    • Pentafluoroethoxy : Strongly electron-withdrawing (-I effect), stabilizes the aldehyde group against nucleophilic attack but may reduce solubility in polar solvents.
    • Fluoroethoxy/Difluoromethyl : Moderate -I effects, balancing reactivity and solubility.
    • Aromatic Fluorine : Enhances intermolecular interactions (e.g., halogen bonding) but lacks the conformational flexibility of aliphatic fluorinated groups .
  • Reactivity :

    • The aldehyde in 5-(pentafluoroethoxy)pyridine-2-carbaldehyde is expected to form Schiff bases or hydrazones more slowly than less fluorinated analogs due to electronic stabilization.
    • In contrast, 5-(difluoromethyl)pyridine-2-carbaldehyde shows higher aldehyde reactivity, making it preferable for dynamic combinatorial chemistry .

Biological Activity

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde is a fluorinated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and materials science. This compound's unique structure, characterized by the presence of a pentafluoroethoxy group, suggests potential biological activities that merit detailed investigation.

5-(Pentafluoroethoxy)pyridine-2-carbaldehyde has the following chemical characteristics:

  • Molecular Formula : C10H6F5NO
  • Molecular Weight : 265.15 g/mol
  • CAS Number : 2344680-58-4

The presence of the pentafluoroethoxy group significantly influences its physicochemical properties, enhancing lipophilicity and potentially modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that pyridine derivatives often exhibit antimicrobial properties. The introduction of electron-withdrawing groups like pentafluoroethoxy may enhance these effects. A study on related pyridine compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties. In vitro studies on similar compounds suggest that they can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with structural similarities to 5-(pentafluoroethoxy)pyridine-2-carbaldehyde have shown promising results against leukemia cell lines, indicating potential for further exploration in cancer therapy .

The biological activity of 5-(pentafluoroethoxy)pyridine-2-carbaldehyde may be attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Compounds containing pyridine rings often act as enzyme inhibitors or modulators, impacting processes such as cell signaling and metabolic regulation .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis of copper complexes using pyridine-2-carbaldehyde, highlighting its role as a ligand in catalysis.
Explored the activation of AMPK by pyridine derivatives, suggesting potential applications in metabolic disorders.
Demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, warranting further investigation into their therapeutic potential.

Q & A

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • Use computational tools (e.g., ACD/Labs or Gaussian) to simulate shifts with solvent effects (e.g., DMSO-d₆). Cross-validate with 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. What statistical approaches validate reproducibility in synthetic yields across labs?

  • Perform interlaboratory studies with standardized protocols. Apply ANOVA to assess variability. Report confidence intervals (95%) for yields .

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